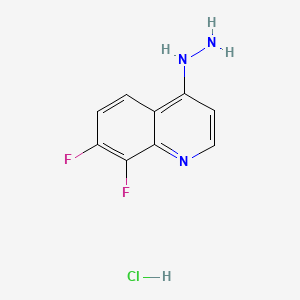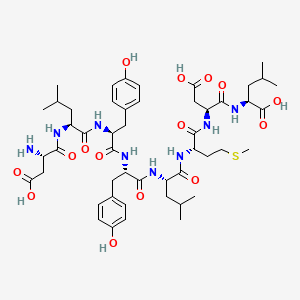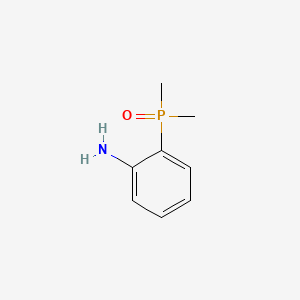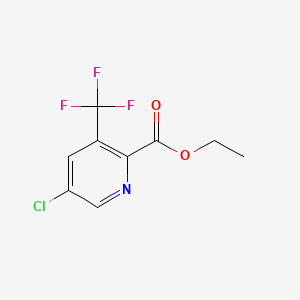
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H7ClF3NO2 . It is also known by other names such as ethyl 5-chloro-3-(trifluoromethyl)picolinate and Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, is a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is based on its molecular formula, C9H7ClF3NO2 . The exact structure can be determined using various spectroscopic methods.Physical And Chemical Properties Analysis
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 278.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 122.1±27.3 °C . The compound has a molar refractivity of 50.6±0.3 cm3 and a molar volume of 182.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Fluorinated Pyridines
- Application Summary : Fluoropyridines, including trifluoromethylpyridines, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
- Methods of Application : The source mentions synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
- Results or Outcomes : The source does not provide specific results or outcomes but mentions that fluoropyridines present a special interest as potential imaging agents for various biological applications .
3. Fluorinated Pyrimidines in Cancer Treatment
- Application Summary : Fluorinated pyrimidines, which are related to trifluoromethylpyridines, are used in the treatment of cancer. 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine and is used to treat more than 2 million cancer patients each year .
- Methods of Application : The source does not provide specific methods of application but mentions that methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes, are used to study 5-FU metabolism and biodistribution .
- Results or Outcomes : The source does not provide specific results or outcomes but mentions that developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines to treat cancer .
4. Synthesis of F18 Substituted Pyridines
- Application Summary : F18 substituted pyridines, which are related to trifluoromethylpyridines, present a special interest as potential imaging agents for various biological applications .
- Methods of Application : The source does not provide specific methods of application but mentions synthetic routes towards 18 F-substituted pyridines .
- Results or Outcomes : The source does not provide specific results or outcomes but mentions that these compounds present a special interest as potential imaging agents for various biological applications .
5. Vapor–Phase Reaction in Agrochemicals and Pharmaceuticals
- Application Summary : The trifluoromethyl group is strongly electron withdrawing, which makes it a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the development of organic compounds containing fluorine has made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated. Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
6. Fluorine in Heterocyclic Chemistry
- Application Summary : Fluorine atoms introduced into lead structures have improved physical, biological, and environmental properties, making them useful chemical modifications . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
- Methods of Application : The source does not provide specific methods of application but mentions that a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Results or Outcomes : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Zukünftige Richtungen
Trifluoromethylpyridines, including Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate, have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate | |
CAS RN |
1198475-50-1 |
Source


|
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

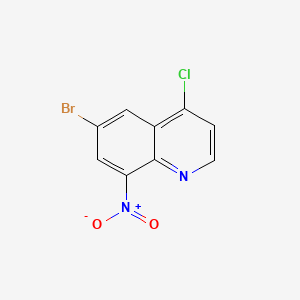
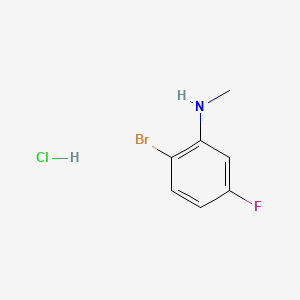
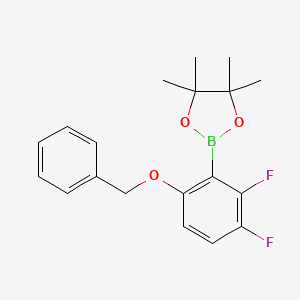
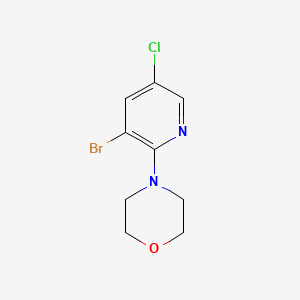
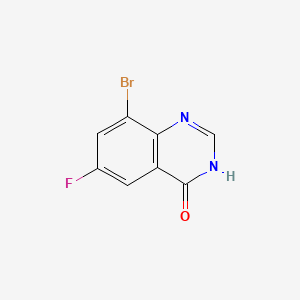
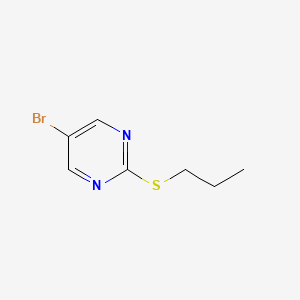
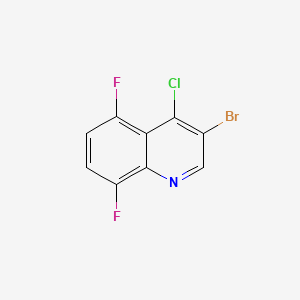
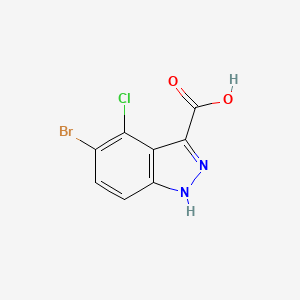
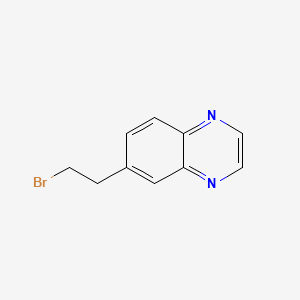
![tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B598624.png)
